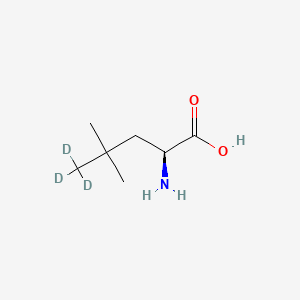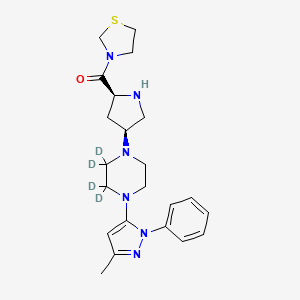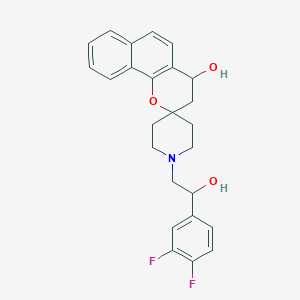
Antimalarial agent 11
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimalarial agent 11 is a chemical compound used in the treatment and prevention of malaria, a disease caused by Plasmodium parasites. This compound is part of a broader class of antimalarial drugs that target various stages of the parasite’s life cycle, aiming to eliminate the infection and prevent its spread.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimalarial agent 11 involves multiple steps, typically starting with the preparation of a quinoline derivative. The process may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Functionalization of the quinoline ring: Various substituents are introduced to the quinoline core through reactions such as alkylation, acylation, or halogenation.
Final assembly: The final step involves coupling the functionalized quinoline with other molecular fragments to form the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
Antimalarial agent 11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antimalarial activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, enhancing its efficacy or reducing its toxicity.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with unique properties that may be explored for enhanced antimalarial activity or reduced side effects.
科学研究应用
Antimalarial agent 11 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of quinoline derivatives.
Biology: Investigated for its effects on the life cycle of Plasmodium parasites and its potential to disrupt parasite metabolism.
Medicine: Explored as a treatment option for malaria, with ongoing research into its efficacy, safety, and resistance mechanisms.
Industry: Utilized in the development of new antimalarial drugs and combination therapies to combat drug-resistant strains of malaria.
作用机制
Antimalarial agent 11 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. The compound interferes with the parasite’s ability to detoxify heme, a byproduct of hemoglobin digestion. By inhibiting heme detoxification, this compound causes the accumulation of toxic heme, leading to the death of the parasite. Additionally, the compound may disrupt nucleic acid synthesis and protein synthesis, further inhibiting parasite growth and replication.
相似化合物的比较
Antimalarial agent 11 can be compared with other antimalarial compounds such as:
Chloroquine: Similar mechanism of action but with different resistance profiles.
Artemisinin: Faster-acting but with a different molecular target.
Mefloquine: Different chemical structure and side effect profile.
Uniqueness
This compound is unique in its specific molecular structure and the combination of its pharmacological properties, making it a valuable addition to the arsenal of antimalarial drugs. Its ability to target multiple pathways in the parasite’s life cycle and its potential for use in combination therapies highlight its importance in the fight against malaria.
属性
分子式 |
C25H25F2NO3 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
1'-[2-(3,4-difluorophenyl)-2-hydroxyethyl]spiro[3,4-dihydrobenzo[h]chromene-2,4'-piperidine]-4-ol |
InChI |
InChI=1S/C25H25F2NO3/c26-20-8-6-17(13-21(20)27)23(30)15-28-11-9-25(10-12-28)14-22(29)19-7-5-16-3-1-2-4-18(16)24(19)31-25/h1-8,13,22-23,29-30H,9-12,14-15H2 |
InChI 键 |
PILGVBYEWDKGIX-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12CC(C3=C(O2)C4=CC=CC=C4C=C3)O)CC(C5=CC(=C(C=C5)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


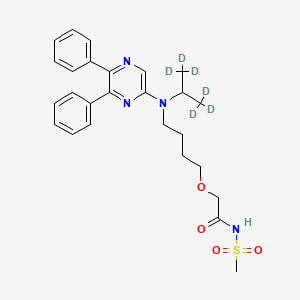
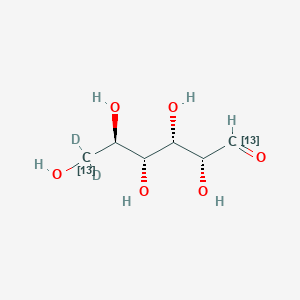
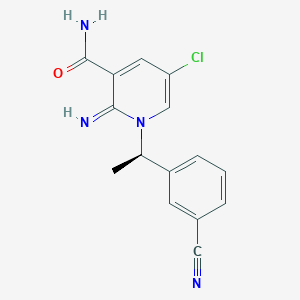
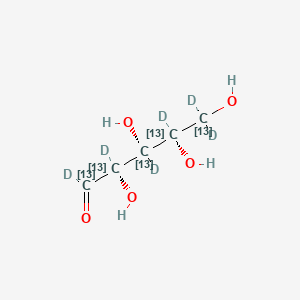
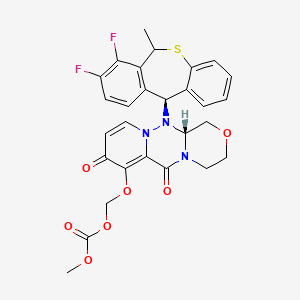
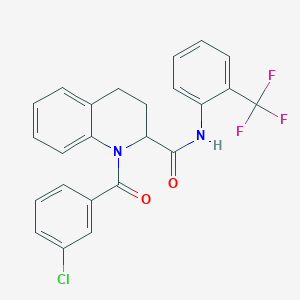
![3-[4-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)phenyl]-1,1-dimethylurea](/img/structure/B12410768.png)
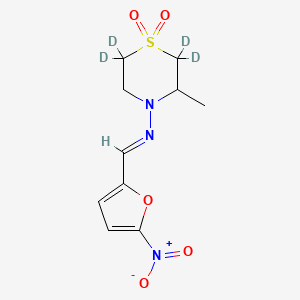
![3,6-Dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12410776.png)
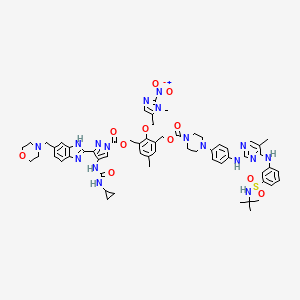
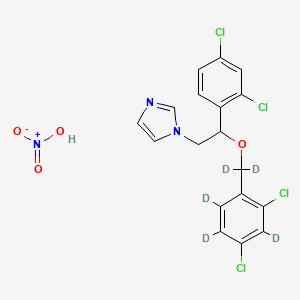
![(2R,4R,5R)-2-[2-chloro-6-[(4-methoxyphenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12410797.png)
